molecular formula C13H13NO3 B14133404 1-(5,6-Dimethoxyquinolin-8-yl)ethanone

1-(5,6-Dimethoxyquinolin-8-yl)ethanone

Cat. No.: B14133404
M. Wt: 231.25 g/mol
InChI Key: IEHAPYMPTVCHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(5,6-Dimethoxyquinolin-8-yl)ethanone involves several steps, typically starting with the quinoline ring formation followed by the introduction of methoxy groups and the ethanone group. Specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5,6-Dimethoxyquinolin-8-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5,6-Dimethoxyquinolin-8-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethoxyquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial DNA synthesis. In cancer research, it may exert effects by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

1-(5,6-Dimethoxyquinolin-8-yl)ethanone can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound, which lacks the methoxy and ethanone groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Camptothecin: An anticancer agent with a quinoline-based structure. The presence of methoxy and ethanone groups in this compound imparts unique chemical and biological properties, distinguishing it from these related compounds.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-(5,6-dimethoxyquinolin-8-yl)ethanone

InChI

InChI=1S/C13H13NO3/c1-8(15)10-7-11(16-2)13(17-3)9-5-4-6-14-12(9)10/h4-7H,1-3H3

InChI Key

IEHAPYMPTVCHIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C2=C1N=CC=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.